molecular formula C12H10N4O3S B2891423 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 919743-73-0

2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2891423
CAS No.: 919743-73-0
M. Wt: 290.3
InChI Key: NSKYCIMRPCONRU-UHFFFAOYSA-N
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Description

2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a synthetic thiazolo[4,5-d]pyrimidine derivative with the empirical formula C12H10N4O3S and a molecular weight of 290.3 g/mol . This compound is supplied as a dry powder and is characterized by drug-like properties, including a topological polar surface area (PSA) of 125 Ų and zero rotatable bonds, which align with Lipinski's Rule of Five and suggest favorable membrane permeability for a central nervous system target . Thiazolo[4,5-d]pyrimidines are recognized as purine nucleoside analogues, where a sulfur atom replaces the nitrogen typically found at position 7 of the purine ring system . This structural modification is of significant interest in medicinal chemistry for the development of immunomodulatory agents . Related analogues in this chemical class have demonstrated potent immunotherapeutic activity in preclinical models, including the ability to act as mitogens in spleen cell assays, significantly potentiate natural killer cell cytotoxicity, and provide robust protection against viral challenges . This compound is intended for research applications such as biological screening, lead optimization, and the investigation of novel therapeutic mechanisms . It is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-7-4-2-3-6(5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKYCIMRPCONRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-thiazole Intermediates

The synthesis of thiazolo[4,5-d]pyrimidine derivatives often begins with the construction of a 4-amino-thiazole scaffold. Rensky and Zyabrev demonstrated that 1,2,4-thiadiazol-5(2H)-imines undergo [3+2]-cycloaddition with malononitrile to form N-(4-amino-5-cyanothiazol-2(3H)-ylidene)amidines. For the target compound, this intermediate can be functionalized with a 3-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling prior to cyclization. Subsequent acylation with DMF dimethyl acetal facilitates pyrimidine ring closure under reflux conditions, yielding the fused thiazolo[4,5-d]pyrimidine core. Hydrolysis of the cyano group at position 5 and oxidation at position 7 using aqueous HCl/H2O2 generates the 5,7-dione motif.

Key Reaction Conditions :

  • Cycloaddition: Ethanol, 70°C, 6 hours (Yield: 68–72%)
  • Pyrimidine closure: DMF dimethyl acetal, 110°C, 4 hours (Yield: 55–60%)
  • Dione formation: 6M HCl, H2O2, 80°C, 3 hours (Yield: 85%)

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation significantly enhances the efficiency of thiazolopyrimidine synthesis. A method adapted from El-Sayed et al. involves the reaction of 6-amino-4-(3-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with bromomalononitrile under microwave conditions. This one-pot protocol induces simultaneous thiazole ring formation and pyrimidine annulation, achieving a 78% yield within 8 minutes—a stark improvement over conventional 24-hour reflux (42% yield). The 5,7-dione groups are introduced via subsequent treatment with carbon disulfide in alkaline ethanol, followed by acidification.

Optimized Parameters :

  • Microwave power: 300 W
  • Temperature: 120°C
  • Reaction time: 8 minutes

Chlorination-Substitution Pathway

Fahmy et al. reported a stepwise approach for corticotropin-releasing factor antagonists, which can be adapted for the target compound. Starting with 3-(3-methoxyphenyl)-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one, chlorination using PCl5/POCl3 introduces a reactive chlorine atom at position 7. Hydrolysis of the chloro intermediate with aqueous NaOH at 60°C yields the 5,7-dione structure. The amino group at position 2 is introduced via nucleophilic displacement using ammonium hydroxide under pressurized conditions.

Critical Observations :

  • Chlorination efficiency: >90% (POCl3, 100°C, 2 hours)
  • Hydrolysis selectivity: Controlled pH (9–10) prevents over-oxidation

Cycloalkylation with α-Halo Ketones

The patent US3594378A discloses a novel cycloalkylation strategy using α-chloro ketones. Treatment of sodium 4-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate with 2-chloroacetophenone in acetonitrile under reflux forms the thiazolo[4,5-d]pyrimidine skeleton. Subsequent oxidation with KMnO4 in acidic medium generates the dione functionalities. This method is notable for its scalability, with reported yields exceeding 70% for analogous compounds.

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield (%) Key Advantage
Cyclocondensation 13 hours 55–60 High purity, minimal byproducts
Microwave-assisted 8 minutes 78 Rapid synthesis, energy-efficient
Chlorination-Substitution 8 hours 65 Precise functional group control
Cycloalkylation 6 hours 71 Scalability, industrial applicability

Mechanistic Insights and Challenges

  • Regioselectivity : The 3-methoxyphenyl group’s electron-donating methoxy moiety directs electrophilic substitution to the para position during cyclization, necessitating careful optimization of reaction conditions to avoid isomerization.
  • Dione Stability : The 5,7-dione system is prone to keto-enol tautomerism, requiring anhydrous conditions during final purification.
  • Byproduct Formation : Competing reactions between malononitrile and thiol groups may generate thiadiazole impurities, mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at specific positions on the thiazolo[4,5-d]pyrimidine ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

Triazolo analogs, such as 7-amino-2-aryl-2H-triazolo[4,5-d]pyrimidines (e.g., 8-azaadenines), share structural similarities but differ in the central heterocycle (triazole vs. thiazole). Key distinctions include:

  • Antiviral Activity : Triazolo derivatives (e.g., compounds 6a,b,d,e ) show activity against herpes viruses at >4 µg/mL, while others (e.g., 3b,d-j,m,o ) require >20 µg/mL .
  • Toxicity Profile : 3-Alkyl/aryl-triazolo derivatives exhibit low toxicity, unlike some thiazolo analogs with cytotoxicity concerns .

Table 1: Antiviral Activity of Triazolo vs. Thiazolo Derivatives

Compound Class Example Structure EC50 (µg/mL) Target Virus Reference
Triazolo[4,5-d]pyrimidine 7-Amino-2-aryl derivatives (6a,b,d,e) >4 Herpes simplex
Thiazolo[4,5-d]pyrimidine NSC116565 (methylthio derivative) 95.4 nM* Mycobacterium KARI

*KARI: Ketol-acid reductoisomerase

Substituent Effects on Thiazolo[4,5-d]pyrimidines

Amino vs. Alkyl Groups:

  • 5-Amino Derivatives: 5-Amino-3-pentyl/hexyl-thiazolo[4,5-d]pyrimidine-2,7-diones (e.g., 1c) exhibit potent anti-HCMV activity, highlighting the importance of alkyl chain length for membrane penetration .
  • 2-Amino-4-Aryl Derivatives: The 3-methoxyphenyl group in the target compound may improve binding to hydrophobic pockets in targets like HIF-PH or HIV-1 reverse transcriptase compared to simpler alkyl chains .

Fluorinated Analogs :

  • 5-Trifluoromethyl Derivatives : Substitution at the 5-position (e.g., compound 2b ) enhances antiproliferative activity against cancer cells, suggesting electron-withdrawing groups improve target engagement .

Table 2: Impact of Substituents on Bioactivity

Substituent Biological Activity Potency Reference
3-Pentyl (alkyl) Anti-HCMV EC50 = 0.8 µM
3-Methoxyphenyl (aryl) Antitumor (hypothetical) N/A
5-Trifluoromethyl Antiproliferative (NCI screening) GI50 < 10 µM

Ring Isomerism: Thiazolo[4,5-d] vs. Thiazolo[5,4-d]pyrimidines

The position of the thiazole ring profoundly affects activity:

  • Thiazolo[4,5-d]pyrimidines : Exhibit moderate HIV-1 inhibition (EC50 = 0.02–0.05 µM) but poor oral bioavailability .
  • Thiazolo[5,4-d]pyrimidines : Derivatives like compound 19a show enhanced potency (EC50 = 0.003 µM) and improved pharmacokinetics in rats, attributed to better metabolic stability .

Solubility and Lipophilicity

Hybrid compounds combining thiazolo[4,5-d]pyrimidine with fluconazole via piperazine spacers demonstrate optimized solubility and lipophilicity, critical for antifungal activity . The 3-methoxyphenyl group in the target compound may similarly balance these properties for CNS or systemic applications.

Biological Activity

Overview

2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS No. 919743-73-0) is a heterocyclic compound with significant biological activity. Its structure includes a thiazolo[4,5-d]pyrimidine core, which is known for various pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential applications in medicine.

Chemical Structure

The chemical formula of the compound is C12H10N4O3SC_{12}H_{10}N_{4}O_{3}S, and its IUPAC name is 2-amino-4-(3-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione. The unique arrangement of functional groups contributes to its reactivity and biological properties.

Anticancer Properties

Research has indicated that 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione exhibits anticancer activity by modulating key cellular pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study demonstrated that this compound reduced the viability of A431 vulvar epidermal carcinoma cells significantly. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models.

  • Mechanism : It appears to act by blocking the NF-kB signaling pathway, which is crucial in the inflammatory response. This action could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has been assessed through various assays.

  • Findings : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential role in preventing oxidative stress-related damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Studies suggest that it binds to receptors linked to inflammatory pathways and cancer cell survival .
  • Induction of Ferroptosis : Recent research indicates that modifications to similar thiazole compounds can induce ferroptosis in cancer cells, suggesting a potential pathway for therapeutic development .

Comparative Analysis

To further understand the uniqueness of 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione compared to related compounds, a comparative table is presented below:

Compound NameStructure TypeKey Activity
2-Amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dioneHeterocyclicAnticancer, Anti-inflammatory
2-Amino-4-(3-methoxyphenyl)pyrimidinePyrimidine derivativeModerate anticancer
2-Amino-1,3-thiazol-4(5H)-oneThiazole derivativePotent enzyme inhibitor

Q & A

Basic: What are the key synthetic strategies for synthesizing 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thioamide and amidine precursors. Key steps include:

  • Cyclization : Use of carbon disulfide or thiourea derivatives to form the thiazole ring fused to pyrimidine (e.g., via Gewald or aza-Wittig reactions) .
  • Substitution : Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Oxidation and Amination : Diacetoxyiodobenzene (DIB) is often used for oxidation, followed by amination to introduce the 2-amino group .
  • Optimization : Solvent choice (ethanol, DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., ZnO nanoparticles) improve yields .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ring fusion. The 3-methoxyphenyl group shows distinct aromatic protons at δ 6.8–7.4 ppm, while the thiazole protons appear at δ 8.1–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 331.08 for C12_{12}H10_{10}N4_4O3_3S) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, confirming the planar thiazolo-pyrimidine core .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Anticancer Activity :
    • NCI-60 Panel : Screening against 60 cancer cell lines at five concentrations (104^{-4}–108^{-8} M) to determine GI50_{50} values .
    • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to measure cell death induction .
  • Enzyme Inhibition :
    • Kinase Assays : Fluorescence polarization assays for mTOR/PI3K inhibition (IC50_{50} determination) .
    • Microbial Targets : Broth microdilution for MIC values against S. aureus or E. coli .

Advanced: How can researchers resolve contradictory data in biological activity across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times .
  • Compound Stability : Degradation in DMSO stock solutions can skew results. Use fresh stocks and validate purity via HPLC .
  • Target Selectivity : Off-target effects (e.g., COX-2 vs. mTOR inhibition) require isoform-specific assays .
    Resolution : Perform dose-response curves across multiple models and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: How to optimize the structure-activity relationship (SAR) for enhanced anticancer activity?

Methodological Answer:
Key SAR insights include:

Substituent Effect Reference
3-MethoxyphenylEnhances solubility and π-π stacking with targets
2-Amino groupImproves H-bonding with kinase ATP-binding sites
Thiazolo ringCritical for intercalation into DNA
Optimization Strategies :
  • Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at C-5 to boost cytotoxicity .
  • Replace the methoxy group with sulfonamides for improved bioavailability .

Advanced: What solid-phase synthesis approaches enable rapid diversification of this scaffold?

Methodological Answer:

  • Resin Functionalization : Use Wang resin loaded with thiazole amino esters .
  • Diversity Elements :
    • N-4/N-6 Alkylation : Introduce aryl/alkyl groups via Mitsunobu or Ullmann coupling .
    • C-2 Substitution : Nucleophilic displacement with amines after sulfone oxidation .
  • Microwave-Assisted Cyclization : Reduces reaction time from 24h to 2h .

Advanced: What is the hypothesized mechanism of action involving enzyme inhibition?

Methodological Answer:

  • mTOR/PI3K Pathway : Binds to the ATP-binding pocket, disrupting phosphorylation of downstream targets (e.g., Akt) .
  • KARI Inhibition : Time-dependent inhibition of Mycobacterium tuberculosis ketol-acid reductoisomerase (Ki_i = 95.4 nM), blocking branched-chain amino acid synthesis .
  • CRH-R1 Antagonism : Modulates corticotropin-releasing hormone receptors, linked to antidepressant activity .

Advanced: How do substituents influence pharmacokinetics (e.g., bioavailability, metabolism)?

Methodological Answer:

  • 3-Methoxy Group : Increases solubility (logP reduction by 0.5 units) but slows hepatic metabolism via CYP2C9 .
  • Thiazole Core : Prone to glutathione conjugation, reducing plasma half-life. Strategies:
    • Prodrug Design : Mask thiazole with acetyl groups for sustained release .
    • Nanoformulation : Liposomal encapsulation improves tumor targeting .

Advanced: What advanced purification techniques ensure high yields of the target compound?

Methodological Answer:

  • Continuous Flow Reactors : Enhance purity (>98%) via in-line crystallization .
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) removes diastereomers .
  • Recrystallization : Ethanol/water (1:3) yields needle-shaped crystals suitable for X-ray analysis .

Advanced: How can computational modeling predict biological targets and off-target effects?

Methodological Answer:

  • Molecular Docking : AutoDock Vina screens against kinase libraries (e.g., PDB: 3LZS for mTOR) to prioritize targets .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and predict metabolite formation .
  • QSAR Models : Train on NCI-60 data to correlate substituent electronegativity with GI50_{50} values .

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